methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, which is a derivative of coumarin, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the chromenone and thiazole moieties through an esterification or amidation reaction, using reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the chromenone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the chromenone core can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromenone core.
Mechanism of Action
The mechanism of action of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also feature a chromenone core, are well-known anticoagulants.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) contain thiazole rings and exhibit significant biological activities.
Uniqueness
What sets methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both chromenone and thiazole moieties, which endows it with a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H17ClN2O6S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-8-9(2)17(24)28-13-6-14(12(20)5-11(8)13)27-7-15(23)21-19-22-16(10(3)29-19)18(25)26-4/h5-6H,7H2,1-4H3,(H,21,22,23) |
InChI Key |
UGQHYAMFVPTOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.